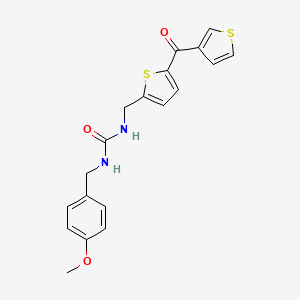

6-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

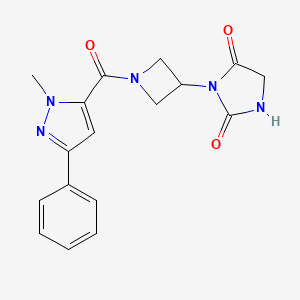

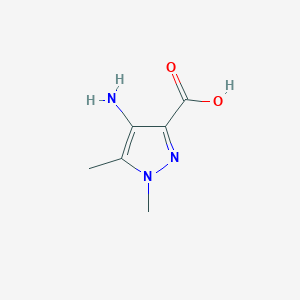

6-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)hexanamide, commonly known as MPSS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPSS is a sulfonamide-based compound that has been found to exhibit promising pharmacological properties.

Aplicaciones Científicas De Investigación

Synthesis Methods:

- A one-pot, palladium-catalyzed, microwave-assisted method under water-promoted conditions has been developed for synthesizing N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides, offering good substrate scope, excellent functional group compatibility, and high product yields, demonstrating a superior approach to traditional methods (Zhiyou et al., 2015).

- Novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized using classical and microwave methods, targeting specific antimicrobial and antiproliferative activities. Their structures were confirmed by elemental analysis, IR, and NMR spectra, highlighting the potential of these compounds in therapeutic applications (Poręba et al., 2015).

- The electron-rich 2-substituted-6-(phenylsulfonyl)pyridines have been synthesized, leading to the development of P-chiral pyridyl-dihydrobenzooxaphosphole ligands. These ligands were applied in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes, demonstrating their utility in catalysis and synthesis (Qu et al., 2014).

Molecular Applications and Properties

Electronic and Magnetic Properties:

- A study on electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates has revealed unusual electronic effects. The introduction of these groups into the ligand backbone led to varied affinities for ions and resulted in complexes with distinct spectroscopic and magnetic properties (Edder et al., 2000).

- The magnetic anisotropy of a series of cobalt(ii)-sulfonamide complexes has been correlated with subtle variations in the CoN4 coordination geometry, influenced by systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand. This study emphasizes the relationship between molecular structure and magnetic properties (Wu et al., 2019).

Biological and Medicinal Applications:

- Antibodies generated for a wide range of sulfonamide antibiotic congeners have been utilized to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples, demonstrating the potential of these compounds in food safety and pharmaceutical analysis (Adrián et al., 2009).

- A series of novel sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. Some compounds demonstrated significant antiproliferative activities and reduced acute oral toxicity, indicating their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Propiedades

IUPAC Name |

6-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-16-8-10-18(11-9-16)26(24,25)22-13-4-2-3-7-19(23)21-15-17-6-5-12-20-14-17/h5-6,8-12,14,22H,2-4,7,13,15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFILXCLGFWIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2637969.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2637973.png)

![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)